Hispidacin

Description

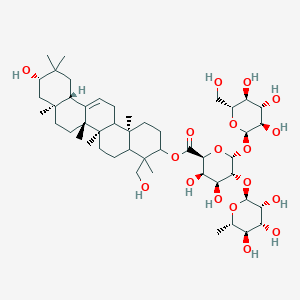

Structure

2D Structure

Properties

CAS No. |

82793-05-3 |

|---|---|

Molecular Formula |

C48H78O18 |

Molecular Weight |

943.1 g/mol |

IUPAC Name |

[(6aR,6bS,8aS,10S,12aS,14bR)-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3R,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate |

InChI |

InChI=1S/C48H78O18/c1-21-29(52)31(54)35(58)40(61-21)65-38-34(57)33(56)37(64-42(38)66-41-36(59)32(55)30(53)24(19-49)62-41)39(60)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)27(51)18-44(23,4)15-16-47(22,48)7/h9,21,23-38,40-42,49-59H,10-20H2,1-8H3/t21-,23+,24+,25?,26?,27-,28?,29-,30+,31+,32-,33+,34-,35+,36+,37-,38+,40-,41+,42+,44-,45-,46?,47+,48+/m0/s1 |

InChI Key |

VLJUKJIGOZEVIU-QZDXJYHNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC4CC[C@]5(C(C4(C)CO)CC[C@@]6(C5CC=C7[C@]6(CC[C@@]8([C@@H]7CC([C@H](C8)O)(C)C)C)C)C)C)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8)O)(C)C)C)C)C)C)O)O)O)O)O |

Origin of Product |

United States |

Hispidacin Biosynthesis and Biogenesis

Fungal Biosynthetic Pathways of Hispidacin and Its Derivatives

Fungal biosynthetic pathways for secondary metabolites are often complex and can involve multi-enzyme complexes. mdpi.com The biogenesis of derivatives of compounds like hispidin (B607954), a related fungal metabolite, has been speculated to involve condensation reactions, potentially catalyzed by peroxidases. nih.gov However, the specific mechanisms for the synthesis of complex derivatives are not always clearly defined. nih.gov

Elucidation of Biosynthetic Precursor Molecules

Identifying the precursor molecules is a crucial step in understanding any biosynthetic pathway. For hispidin and its derivatives, tricetolatone (TL) has been identified as a key biosynthetic precursor. nih.gov The addition of tricetolatone has been shown to increase the production of hispidin and various hispidin derivatives in Phellinus igniarius. nih.gov

The cinnamate (B1238496) pathway, also known as the phenylpropanoid pathway, is well-established in plants and plays a significant role in the biosynthesis of a diverse family of organic compounds derived from phenylalanine and tyrosine. wikipedia.org Phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia (B1221849) lyase (PAL), which is a key entry-point enzyme into this pathway. wikipedia.orgresearchgate.net While the direct involvement of the cinnamate pathway in fungal this compound biosynthesis is not explicitly detailed in the provided results, the pathway's role in generating aromatic precursors from phenylalanine in other organisms suggests a potential link or analogous mechanisms in fungal systems producing related compounds.

Phenylalanine is a crucial aromatic amino acid that serves as a precursor for various secondary metabolites in different organisms. wikipedia.orgfrontiersin.org Its metabolism can lead to the formation of intermediates that feed into diverse biosynthetic routes. In plants, phenylalanine can be converted to cinnamate, which is then further metabolized within the phenylpropanoid pathway. wikipedia.orgresearchgate.net Phenylalanine metabolism involves multiple enzymatic steps and can require cofactors. slideshare.netdavuniversity.org While the specific phenylalanine metabolism intermediates directly involved in fungal this compound biosynthesis are not explicitly detailed, the general principles of phenylalanine as a source of aromatic building blocks are relevant.

Research has identified tricetolatone (TL) as a key biosynthetic precursor for hispidin and its derivatives in the fungus Phellinus igniarius. nih.gov Studies involving the addition of tricetolatone have demonstrated increased production of these compounds, indicating its direct involvement in the biosynthetic pathway. nih.gov The expression of a polyketide synthase, GME4094_g, was found to be down-regulated in the presence of tricetolatone at certain time points, suggesting its role in the pathway, although the specific mechanism requires further elucidation. nih.gov

Here is a table summarizing the effect of Tricetolatone supplementation on Hispidin and its derivatives production:

| Precursor Supplemented | Effect on Hispidin and Derivatives Production | Organism | Source |

| Tricetolatone (TL) | Increased production | Phellinus igniarius | nih.gov |

Biosynthetic pathways rely on various cofactors and metabolic components to facilitate enzymatic reactions. While the direct involvement of caffeic acid, ATP, and malonyl-CoA specifically in fungal this compound biosynthesis is not explicitly detailed in the provided search results, their roles in related metabolic processes in fungi and other organisms provide potential insights.

Caffeic acid is a hydroxycinnamic acid, a type of phenylpropanoid, which is synthesized from p-coumaric acid within the phenylpropanoid pathway. wikipedia.org Its presence as a metabolic intermediate in related pathways suggests it could potentially play a role or be derived from precursors also involved in fungal this compound biosynthesis.

ATP is a fundamental energy currency in all living cells and is required for many enzymatic reactions, including those involved in biosynthesis. For instance, ATP is required for the activation of acetyl-CoA in fatty acid biosynthesis, leading to the formation of malonyl-CoA. cuni.czberkeley.edubu.edu

Malonyl-CoA is a key two-carbon donor in the biosynthesis of fatty acids and polyketides. cuni.czberkeley.edubu.edu Polyketide synthases, which utilize malonyl-CoA, are involved in the synthesis of a wide range of fungal secondary metabolites, including tricetolatone, a precursor for hispidin. nih.govmdpi.com The conversion of acetyl-CoA to malonyl-CoA is catalyzed by acetyl-CoA carboxylase and requires ATP. cuni.czberkeley.edubu.edu This highlights the interconnectedness of central carbon metabolism and secondary metabolite biosynthesis.

Here is a table outlining the general roles of some relevant cofactors and metabolic components in biosynthesis:

| Component | General Role in Biosynthesis | Relevance to this compound Biosynthesis (Potential) | Source |

| Caffeic Acid | Intermediate in phenylpropanoid pathway | Potential precursor or related metabolic branch | wikipedia.org |

| ATP | Energy currency, required for enzymatic reactions | Essential for many biosynthetic steps | cuni.czberkeley.edumdpi.com |

| Malonyl-CoA | Two-carbon donor in fatty acid and polyketide synthesis | Involved in the synthesis of polyketide precursors like Tricetolatone | cuni.czberkeley.edubu.edu |

Identification and Characterization of Key Precursors (e.g., Tricetolatone)

Enzymatic Transformations and Regulatory Mechanisms in this compound Biosynthesis

Biosynthetic pathways are governed by specific enzymatic transformations and are subject to various regulatory mechanisms. While detailed enzymatic steps and regulatory mechanisms specifically for fungal this compound biosynthesis are not fully elucidated in the provided results, general principles from the biosynthesis of related fungal compounds and other metabolic pathways can be considered.

Enzymes such as polyketide synthases are known to be involved in the formation of precursors like tricetolatone. nih.govmdpi.com Dehydrogenases are also indicated as necessary for the synthesis of hispidin. nih.gov The biosynthesis of fungal secondary metabolites often involves tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, which modify core structures. mdpi.com

Regulatory mechanisms in fungal biosynthesis can occur at the genetic level, controlling the expression of genes encoding biosynthetic enzymes. psu.educshmonographs.org These mechanisms can include transcriptional regulation in response to environmental conditions or the presence of specific metabolites. psu.educshmonographs.org For instance, in the study on hispidin biosynthesis in Phellinus igniarius, proteomic analysis revealed differentially expressed proteins related to energy metabolism, oxidative phosphorylation, and environmental stress responses after tricetolatone supplementation, suggesting complex regulatory networks are involved. nih.gov Proteins associated with ATP synthase, NAD binding, oxidoreductase, and electron transfer were identified as being related to the biosynthesis of hispidin and its derivatives. nih.gov

Understanding the enzymatic transformations and regulatory mechanisms is crucial for potentially manipulating these pathways for increased production or the generation of novel derivatives.

Proteomic Analysis for Enzyme Identification (e.g., iTRAQ)

Proteomic analysis, such as using isobaric tags for relative and absolute quantification (iTRAQ), is a valuable tool for identifying proteins involved in metabolic processes, including the biosynthesis of secondary metabolites. iTRAQ is a chemical labeling technique that allows for the simultaneous comparison of protein abundance across multiple samples. silantes.com This method involves labeling peptides from different samples with distinct isobaric tags. silantes.com These tagged peptides are then combined and analyzed by mass spectrometry. silantes.com During tandem mass spectrometry (MS/MS), the tags fragment, producing reporter ions with different masses, the intensity of which allows for the relative quantification of proteins from the different samples in the same experiment. silantes.com This approach provides an overview of protein changes and is suitable for large-scale proteomic studies. silantes.com

Studies utilizing iTRAQ-based proteomic analysis have been employed to investigate the biosynthesis of other natural products, revealing dynamic changes in protein expression related to metabolic pathways. For instance, iTRAQ has been used to study protein changes in response to various stimuli, leading to the identification of differentially expressed proteins involved in biosynthesis. mdpi.comfrontiersin.org This suggests that similar proteomic approaches could be applied to identify enzymes and proteins that are upregulated or downregulated during this compound production, providing clues about the genes and enzymes involved in its synthesis.

Characterization of Differentially Expressed Proteins (DEPs)

Differentially expressed proteins (DEPs) are proteins whose abundance levels change significantly between different biological conditions. Identifying and characterizing DEPs is crucial for understanding the molecular mechanisms underlying various biological processes, including the regulation of biosynthetic pathways. Proteomic techniques like iTRAQ are effective in screening for DEPs. nih.govresearchgate.netbiorxiv.org

Functional annotation and pathway analysis of DEPs can reveal the biological processes and pathways in which these proteins are primarily involved. For example, studies have shown that DEPs identified through proteomic analysis are often related to metabolic processes, energy metabolism, and stress responses. mdpi.comnih.govresearchgate.net The characterization of DEPs in organisms that produce this compound under different conditions (e.g., varying nutrient availability or developmental stages) could help pinpoint proteins that play a direct or regulatory role in its biosynthesis.

Roles of Specific Enzyme Classes (e.g., ATP Synthase, NAD Binding Proteins, Oxidoreductases)

Specific classes of enzymes are known to play critical roles in various metabolic pathways, including the biosynthesis of complex molecules. Research on the biosynthesis of other natural products has highlighted the involvement of enzyme classes such as ATP synthase, NAD binding proteins, and oxidoreductases.

ATP synthase is an enzyme vital for energy production, catalyzing the synthesis of ATP using a proton gradient. nih.govwikipedia.org While primarily known for its role in cellular energy metabolism, the energy supplied by ATP is essential for the enzymatic reactions that constitute biosynthetic pathways.

NAD binding proteins and oxidoreductases are frequently involved in redox reactions, which are common in the biosynthesis of many natural products. libretexts.orgebi.ac.uk Oxidoreductases catalyze the transfer of electrons from one molecule to another, often utilizing cofactors like NADP or NAD+. libretexts.org These enzymes are crucial for introducing or removing functional groups through oxidation or reduction steps within a biosynthetic route. Studies investigating the biosynthesis of other compounds have identified differentially expressed proteins related to NAD binding proteins and oxidoreductases, associating them with electron transfer and dehydrogenation reactions during the biosynthetic process. nih.gov

Electron Transfer and Dehydrogenation Reactions in Biosynthetic Steps

Electron transfer and dehydrogenation reactions are fundamental chemical transformations in many biosynthetic pathways. These reactions are typically catalyzed by oxidoreductases, often in conjunction with cofactors like NAD(P)H. libretexts.org Electron transfer involves the movement of electrons from a donor molecule to an acceptor molecule. nih.govrsc.org Dehydrogenation is a specific type of oxidation reaction that involves the removal of hydrogen atoms from a molecule.

In the context of natural product biosynthesis, these reactions can introduce double bonds, hydroxyl groups, or other modifications to the precursor molecules, leading to the final complex structure of the compound. Research on the biosynthesis of various compounds has indicated the involvement of proteins associated with electron transfer and dehydrogenation reactions. nih.gov While direct evidence specifically linking these reactions to this compound biosynthesis is limited in the provided context, the general principles of natural product biosynthesis suggest that such steps, mediated by appropriate enzymes, are likely involved in the formation of the this compound structure from simpler precursors.

Plant Biosynthesis of this compound-Related Triterpenoid (B12794562) Saponins (B1172615)

This compound is described as a triterpenoid saponin (B1150181). nih.govnih.gov Triterpenoid saponins are a diverse group of plant secondary metabolites characterized by a triterpenoid aglycone backbone linked to one or more sugar moieties. mdpi.comnih.govfrontiersin.org Their biosynthesis in plants is a complex process involving several enzymatic steps. nih.govfrontiersin.org

Identification of Common Triterpenoid Aglycones (e.g., Soyasapogenol B)

Triterpenoid saponins are built upon a triterpenoid aglycone scaffold. A common triterpenoid aglycone found in legumes, including soybean and Medicago species, is soyasapogenol B. mdpi.comwikidata.orgnih.gov Soyasapogenol B is an oleanane-type triterpenoid. mdpi.comnih.govsigmaaldrich.com It is a C-22 and C-24-hydroxylated β-amyrin. nih.govfrontiersin.org Soyasapogenol B serves as the aglycone for certain groups of soyasaponins, such as DDMP saponins. mdpi.comnih.govfrontiersin.orgoup.com

This compound is also referred to as a Soyasapogenol B derivative, specifically Soyasapogenol B-3-O-alpha-L-rhamnopyranosyl(1-2)-beta-D-glucopyranosyl(1-2)-beta-D-glucuronopyranoside. nih.gov This indicates that Soyasapogenol B is a likely aglycone precursor in the biosynthesis of this compound.

Genetic and Enzymatic Regulation of Triterpenoid Pathways in Relevant Plant Species (e.g., Medicago spp.)

The biosynthesis of triterpenoid saponins in plants is regulated at both the genetic and enzymatic levels. The pathway begins with the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs), to form the basic triterpenoid skeleton, such as β-amyrin. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orguoa.gr This is considered a first committed step in triterpenoid saponin biosynthesis. mdpi.com

Following the formation of the aglycone backbone, further modifications occur, including oxidation and glycosylation. nih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.orguoa.gr Cytochrome P450 monooxygenases (P450s) are key enzymes involved in the oxidation steps, introducing hydroxyl groups at specific positions on the triterpenoid skeleton. nih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org For example, in soybean and Medicago truncatula, CYP72A subfamily enzymes are involved in the hydroxylation of β-amyrin to produce soyasapogenol B. mdpi.com Specifically, CYP72A61 and its ortholog CYP72A61v2 in M. truncatula catalyze the hydroxylation at the C-22 position of 24-OH-β-amyrin to form soyasapogenol B. mdpi.com

Glycosylation, the attachment of sugar moieties to the triterpenoid aglycone, is catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.orgfrontiersin.org Glycosylation is the final modification step in saponin biosynthesis and is important for the solubility and biological activity of the saponins. mdpi.comnih.gov The diversity in saponin structures is largely due to the variations in the type, number, and position of the attached sugar chains, mediated by different UGTs. mdpi.com

Studies in Medicago truncatula, a model legume species, have provided significant insights into the genetic and enzymatic regulation of triterpenoid saponin biosynthesis. Genes encoding enzymes in the pathway, including OSCs, P450s, and UGTs, have been identified and characterized in Medicago species. mdpi.comnih.govresearchgate.net Transcription factors, such as bHLH proteins, have also been shown to regulate the expression of genes involved in soyasaponin biosynthesis in related plants like Glycyrrhiza uralensis. researchgate.netscielo.brscielo.br Research in Medicago truncatula has identified CYP72A subfamily enzymes, such as CYP72A61v2, involved in the biosynthesis of soyasapogenol B. mdpi.comnih.gov The co-expression analysis of genes has been used to identify candidate P450s involved in sapogenin biosynthesis in M. truncatula. nih.gov

Involvement of Cytochrome P450 Enzymes (e.g., CYP716A51, LjCYP93E1)

Cytochrome P450 enzymes (CYPs) are a large and diverse superfamily of enzymes that play crucial roles in the biosynthesis of a wide variety of secondary metabolites in plants and fungi, including triterpenoids. mdpi.compurdue.edu These enzymes typically catalyze NADPH- and O2-dependent hydroxylation reactions, among others, contributing to the structural diversity of natural products. mdpi.compurdue.edudynamed.com

In the context of triterpenoid biosynthesis in Lotus japonicus, two specific cytochrome P450 enzymes, CYP716A51 and LjCYP93E1, have been characterized for their involvement. researchgate.netnih.govresearchgate.net Research using a yeast heterologous expression system identified CYP716A51 as having triterpenoid C-28 oxidation activity. researchgate.netnih.govresearchgate.net LjCYP93E1 was found to convert β-amyrin into 24-hydroxy-β-amyrin, which is an intermediate in the biosynthesis of soyasapogenols. researchgate.netnih.govresearchgate.net Soyasapogenol B is the aglycone (non-sugar component) of this compound. researchgate.net Gene loss-of-function analysis in L. japonicus hairy roots demonstrated the essential roles of these enzymes; cyp716a51-mutant roots produced no C-28 oxidized triterpenoids, and mutations in LjCYP93E1 resulted in the complete absence of soyasapogenols and soyasaponin I. researchgate.netnih.govresearchgate.net These findings strongly suggest that CYP716A51 and LjCYP93E1 are key tailoring enzymes in the pathway leading to this compound-type triterpenoids in L. japonicus.

Characterization of Other Biosynthetic Enzymes and Gene Clusters

The biosynthesis of secondary metabolites, including triterpenoids like this compound, often involves the coordinated action of multiple enzymes encoded by genes that are frequently clustered together in the genome, forming biosynthetic gene clusters (BGCs). frontiersin.orgnih.govsecondarymetabolites.org These clusters can include genes for backbone synthesis enzymes (e.g., oxidosqualene cyclases for triterpenoids), tailoring enzymes (like cytochrome P450s, methyltransferases, glycosyltransferases), and transport proteins. frontiersin.orgnih.govrsc.org

In Lotus japonicus, beyond the P450 enzymes, an oxidosqualene cyclase (OSC9) has been identified as the first enzyme in the triterpenoid pathway characterized in this plant, showing activity in producing α-amyrin, a precursor of ursolic acid. researchgate.netnih.govresearchgate.net While the direct OSC involved in the formation of the soyasapogenol B backbone for this compound is not explicitly detailed in the provided results, the presence and characterization of OSC9 highlight the involvement of this class of enzymes in L. japonicus triterpenoid biosynthesis. researchgate.netnih.govresearchgate.net

Research into fungal secondary metabolism also extensively utilizes the concept of BGCs, identifying clusters responsible for producing various compounds, including polyketides, nonribosomal peptides, and terpenoids. frontiersin.orgnih.govrsc.orgmdpi.comnih.govmdpi.comfrontiersin.org The Minimum Information about a Biosynthetic Gene cluster (MIBiG) standard facilitates the annotation and analysis of these clusters. secondarymetabolites.org While this compound is primarily discussed in the context of plants in the provided results, the general principles of BGC organization and enzyme function are relevant to understanding complex natural product biosynthesis across different organisms.

Hispidacin Synthetic Chemistry and Chemical Transformations

Strategies for Hispidacin Total Synthesis

Total synthesis of this compound involves the de novo construction of its entire molecular structure from simpler, readily available precursors. This endeavor requires careful planning and execution to navigate the challenges posed by its multiple chiral centers and glycosidic linkages.

Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a fundamental technique in planning organic synthesis, working backward from the target molecule to identify simpler starting materials. ewadirect.comwikipedia.org This process involves conceptually breaking bonds using "transforms," the reverse of synthetic reactions, to arrive at simpler "synthons" or their commercially available "synthetic equivalents." ewadirect.comwikipedia.org For a molecule as complex as this compound, retrosynthetic analysis would involve dissecting the triterpenoid (B12794562) aglycone (soyasapogenol B) and the attached oligosaccharide chain into manageable building blocks. researchgate.net The design of a synthetic pathway involves selecting appropriate reactions and reagents to connect these building blocks in a convergent or linear fashion, ultimately leading to the target molecule. ewadirect.com Computational tools and software are increasingly being used to aid in retrosynthetic analysis and explore potential synthetic routes, evaluating factors such as synthetic accessibility and cost. synthiaonline.comu-strasbg.frsigmaaldrich.comresearchgate.net

Development of Novel Synthetic Reaction Methodologies for this compound Scaffolds

The complexity of this compound's structure often necessitates the development or adaptation of novel synthetic methodologies to efficiently and selectively construct its core scaffold and append the glycosidic residues.

Stereoselective catalysis is paramount in this compound synthesis due to the presence of numerous stereocenters in both the aglycone and the sugar moieties. wikipedia.orgmdpi.com Catalytic asymmetric synthesis allows for the formation of chiral products with high enantiomeric or diastereomeric excess using chiral catalysts. wikipedia.orgnobelprize.org Transition metal catalysis, employing chiral ligands, has been widely applied in stereoselective transformations, such as asymmetric hydrogenation and epoxidation. nobelprize.orgthieme.de Biocatalysis, utilizing enzymes, also offers a powerful approach for achieving high chemo-, regio-, and stereoselectivity under mild conditions. mdpi.com The development of tailored catalytic systems is crucial for controlling the stereochemical outcome of key bond-forming reactions during this compound synthesis.

Continuous-flow synthesis offers advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and ease of scalability. mdpi.comnih.govrsc.org This technology can be particularly beneficial for multi-step synthesis, allowing for the integration of sequential reactions and in-line purification. mdpi.comrsc.orgbeilstein-journals.org While specific applications to this compound synthesis may not be widely reported, continuous-flow methodologies hold potential for streamlining the synthesis of complex natural products by enabling efficient and reproducible reaction sequences. mdpi.comnih.gov

Late-stage functionalization (LSF) involves selectively introducing functional groups or modifying existing ones on a complex molecule at a late stage of the synthesis. nih.govprinceton.eduscispace.commpg.dempg.de This strategy can significantly expedite the synthesis of analogs and facilitate the exploration of chemical space without requiring lengthy de novo synthesis for each derivative. princeton.eduscispace.com For this compound, LSF could potentially be applied to modify the triterpenoid core or the sugar residues, allowing for the rapid generation of a library of this compound derivatives for biological evaluation. scispace.comnih.gov C-H functionalization, a subset of LSF, enables the direct functionalization of C-H bonds, further simplifying synthetic routes. nih.govprinceton.eduscispace.commpg.dersc.org

Continuous-Flow Synthesis Applications

Semisynthetic Modifications and Analog Design of this compound Derivatives

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical transformations to create derivatives or analogs. researchgate.net This approach can be more efficient than total synthesis for generating a series of related compounds. For this compound, semisynthetic modifications could involve chemically altering the soyasapogenol B aglycone or the attached sugar moieties. researchgate.net Analog design focuses on creating molecules structurally similar to this compound but with targeted modifications to potentially improve properties such as activity, selectivity, or metabolic stability. linearmicrosystems.comdeiaz.comallaboutcircuits.comreddit.com This can involve altering the glycosylation pattern, modifying functional groups on the aglycone, or creating hybrid molecules. Research into semisynthetic modifications and analog design of this compound derivatives is important for understanding structure-activity relationships and developing new potential drug candidates. researchgate.net

Exploratory Chemical Transformations for Structure Elucidation and Derivative Generation

This compound, a triterpenoid saponin (B1150181), was first isolated and its structure elucidated through a combination of spectroscopic techniques and chemical transformations. The structure of this compound was determined to be soyasapogenol B-3-O-alpha-L-rhamnopyranopyranosyl(1----2)- beta-D-glucopyranosyl(1----2)-beta-D-glucuronopyranoside. researchgate.net The elucidation process relied on techniques such as fast-atom bombardment mass spectrometry and 13C NMR spectroscopy. researchgate.net Complementary to these spectroscopic methods, chemical transformations were also employed to provide crucial information regarding the structure of this compound. researchgate.netresearchgate.net

While the specific, detailed experimental data and reaction conditions for the exploratory chemical transformations utilized solely for the structure elucidation or derivative generation of this compound are not extensively detailed in the readily available information, the general approach in saponin structure elucidation often involves hydrolysis and derivatization reactions. These transformations help in identifying the aglycone (non-sugar part) and the sugar moieties, as well as determining the positions and linkages of the glycosidic bonds. For instance, acid hydrolysis can cleave the glycosidic linkages, allowing for the identification of the individual sugar units and the aglycone through chromatographic and spectroscopic methods. Enzymatic hydrolysis can be more selective, cleaving specific glycosidic bonds and providing information about the sequence of the sugar chain. Derivatization, such as acetylation or methylation, can alter the physical and spectroscopic properties of the compound, aiding in analysis, particularly by mass spectrometry and NMR spectroscopy.

Due to the limited availability of detailed research findings specifically on the exploratory chemical transformations performed on this compound for structure elucidation and derivative generation in the consulted sources, a comprehensive discussion with specific data tables for this subsection cannot be fully provided.

Structure Activity Relationship Sar Studies of Hispidacin and Its Analogs

Elucidation of Key Structural Motifs and Pharmacophores for Biological Activity

Key structural motifs and pharmacophores represent the essential features of a molecule required for its biological activity. mdpi.com A pharmacophore is a three-dimensional arrangement of molecular features, such as hydrogen bond donors and acceptors, hydrophobic centers, and ionizable groups, that are necessary for optimal interaction with a specific biological target. mdpi.comnih.govscirp.org Elucidating these motifs and pharmacophores helps in understanding ligand-target interactions and designing molecules that can effectively bind to the target site. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Hispidacin Activity

Quantitative Structure-Activity Relationship (QSAR) modeling seeks to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. ijpsr.comamazon.comnih.govmedcraveonline.com By quantifying structural properties using molecular descriptors, QSAR models can predict the activity of new, untested compounds and provide insights into the structural requirements for activity. ijpsr.comneovarsity.orgnih.govspu.edu.sy

Application of Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that relates the biological activity of molecules to their 3D steric and electrostatic fields. researchgate.netgoogle.comijpsonline.comslideshare.net Molecules are aligned in a 3D grid, and interaction energies with probe atoms are calculated at each grid point. researchgate.netgoogle.com These interaction energies serve as descriptors in a statistical model, typically Partial Least Squares (PLS) analysis, to correlate structural features with biological activity. researchgate.netgoogle.comijpsonline.com CoMFA can generate contour maps that visually represent regions where specific steric or electrostatic properties are favorable or unfavorable for activity. researchgate.netgoogle.commdpi.com

Utilization of Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that utilizes molecular similarity indices instead of interaction energies. researchgate.netnthu.edu.twnih.govmdpi.com CoMSIA typically includes a broader range of physicochemical properties beyond steric and electrostatic fields, such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.netmdpi.comnih.govslideshare.net CoMSIA also employs a Gaussian-type function for distance dependence, which can result in smoother and potentially more stable models compared to CoMFA's sharp cutoffs. nih.govmdpi.commdpi.com Similar to CoMFA, CoMSIA generates contour maps to visualize the spatial requirements for different physicochemical properties. nih.govnih.gov

Analysis of Physicochemical Descriptors in QSAR Models

QSAR models utilize various physicochemical descriptors to represent the structural and chemical properties of molecules numerically. ijpsr.comslideshare.netneovarsity.org These descriptors can include parameters related to lipophilicity (e.g., log P), electronic properties (e.g., Hammett constants, partial charges), and steric effects (e.g., molecular volume, shape descriptors). ijpsr.comslideshare.netneovarsity.orgnih.gov The selection and analysis of these descriptors are crucial for building predictive QSAR models and understanding the underlying factors influencing biological activity. neovarsity.orgnih.gov

Computational Approaches in Structure-Activity Relationship Investigations

Computational approaches play a significant role in modern SAR investigations, allowing for the analysis of large datasets, prediction of activity for new compounds, and visualization of molecular interactions. ijpsr.comnih.govosti.gov These methods complement experimental studies and accelerate the drug discovery process. ijpsr.commedcraveonline.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand when bound to a protein or other biological target. mdpi.comdrughunter.commdpi.com It estimates the binding affinity between the ligand and the target by evaluating the interactions between them at the atomic level. mdpi.comdrughunter.commdpi.com Molecular docking studies can provide insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that drive ligand binding and inform the design of molecules with improved target affinity. mdpi.commdpi.commdpi.comajchem-a.com This method is particularly useful when the 3D structure of the biological target is known. drughunter.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations are computational techniques used to model the physical movements and interactions of atoms and molecules over time dotmatics.comxiahepublishing.comstudysmarter.co.uk. This method is valuable in SAR studies as it can provide insights into the conformational flexibility of molecules, their interactions with biological targets, and the dynamics of binding processes at an atomic level dotmatics.comxiahepublishing.comstudysmarter.co.uk.

For saponins (B1172615) and triterpene glycosides, MD simulations have been employed to understand their behavior in various environments and their interactions with other molecules. Studies on Quillaja saponin (B1150181) variants, for instance, have utilized MD simulations to evaluate conformational features and correlate them with observed adjuvant activities rsc.orgnih.gov. These simulations can reveal how subtle structural variations, such as modifications to glycosidic linkages, impact the preferred conformations of saponin molecules rsc.org. Furthermore, MD studies on saponins have analyzed their conformational stability and explored structure-property relationships researchgate.net. The application of molecular mechanics and dynamics has been found to be particularly advantageous for analyzing the conformation of saponins with polysubstituted monosaccharides researchgate.net. MD simulations have also been initiated to assess the binding stability of saponin-protein complexes, such as saponins interacting with SHP2 mdpi.com. While specific MD simulation data for this compound is not prominently available, these examples demonstrate the relevance and application of MD simulations in understanding the conformational behavior and potential binding interactions of saponins, a class to which this compound belongs.

Influence of Chemical Modifications on this compound Bioactivity and Selectivity

Chemical modifications of natural products like this compound are often undertaken to explore their SAR, potentially enhance desired bioactivities, reduce toxicity, or improve pharmacokinetic properties mdpi.comrsc.org. This compound, being a triterpene glycoside, consists of a triterpene aglycone (soyasapogenol B) and a carbohydrate moiety nih.govebi.ac.uk. Modifications can be made to either the aglycone or the sugar part, or both, leading to analogs with altered biological profiles mdpi.comrsc.orgnih.govfrontiersin.org.

Studies on related saponins and triterpene glycosides have shown that modifications at various positions of the aglycone and alterations to the sugar chains can significantly influence bioactivity and selectivity ebi.ac.ukmdpi.comrsc.orgnih.govfrontiersin.org. For instance, modifications at the C-3, C-4, C-17, and C-28 positions of the triterpene aglycone have been explored in the context of developing triterpenoid (B12794562) derivatives with enhanced activities mdpi.comrsc.org. Similarly, changes in the sugar moieties, including the type, number, and linkages of sugar units, can impact the biological properties of glycosides ebi.ac.uknih.gov.

Specific research detailing the influence of a wide range of targeted chemical modifications solely on this compound's bioactivity and selectivity is limited in the provided search results. However, given its structure as a saponin, general principles observed in the SAR of other saponins are likely applicable.

Impact of Aromatic Functionalities and Substituent Patterns

Studies on other classes of compounds, such as HIV-1 protease inhibitors or triterpenoids, have demonstrated the importance of aromatic substituents and their positions on activity mdpi.comrsc.orgmdpi.com. For example, specific substituent patterns on aromatic rings have been shown to affect binding affinity and antiviral potency mdpi.com. In the context of triterpenoids, modifications like methoxy (B1213986) substitutions have been noted to influence anticancer activity rsc.org. Although there is no specific information available in the search results regarding the impact of aromatic functionalities or substituent patterns specifically on this compound's activity, this type of modification is a common strategy in medicinal chemistry to modulate the properties of lead compounds.

Stereochemical Determinants of Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining its interaction with chiral biological targets like proteins and enzymes ashp.org. Different stereoisomers of a compound can exhibit vastly different biological activities, including potency, efficacy, and selectivity.

Molecular Mechanisms of Action and Target Engagement of Hispidacin

Investigation of Cellular and Subcellular Targets of Hispidacin

Investigating the cellular and subcellular targets of a compound like this compound is crucial for elucidating its mechanism of action. Cellular targets can include various cell types or specific cellular processes. Subcellular targets refer to specific organelles or compartments within a cell where a compound may localize and exert its effects. Examples of subcellular targets include the cytosol, nucleus, mitochondria, endoplasmic reticulum, Golgi apparatus, peroxisomes, and proteasomes. nih.gov Precise compartmentalization of drugs to these organelles can be necessary for their biological effect. nih.gov While general methods for investigating subcellular targets exist, such as using fluorescent markers and advanced microscopy techniques biorxiv.orgfrontiersin.org, specific research detailing the cellular and subcellular targets of this compound was not prominently found in the search results. Some results mention this compound in the context of liver cells and potential hepatoprotective effects, but without specifying direct cellular or subcellular targets for this compound itself. ebi.ac.ukgoogle.com

Elucidation of Specific Receptor-Ligand Interactions

Receptor-ligand interactions are fundamental to many biological processes, including signal transduction pathways. bruker.comcutm.ac.innih.gov These interactions involve a signaling molecule (ligand) binding to a specific receptor protein, often leading to a conformational change in the receptor and initiating a cellular response. bruker.comcutm.ac.in The specificity of these interactions is determined by the formation of weak, non-covalent bonds between the ligand and the amino acid residues in the receptor's binding site. cutm.ac.in While the importance of receptor-ligand interactions is well-established in biological systems bruker.comnih.gov, specific details regarding this compound's interactions with particular receptors were not extensively detailed in the provided search results.

Biochemical Characterization of Binding Affinities and Kinetics

Exploration of Allosteric Modulation Mechanisms

Allosteric modulation is a mechanism where a molecule binds to a site on a protein distinct from the active site (an allosteric site) and induces a conformational change that affects the protein's activity or its binding to other ligands at the active site. nih.govaddextherapeutics.commdpi.com Allosteric modulators can either enhance (positive allosteric modulation) or decrease (negative allosteric modulation) the activity or binding affinity at the active site. addextherapeutics.commdpi.com This type of modulation offers advantages such as potentially greater selectivity and finer control over protein function compared to orthosteric ligands that compete for the active site. addextherapeutics.commdpi.com Allosteric sites can be located in various domains of a receptor, including extracellular, transmembrane, and cytoplasmic regions. nih.gov While the concept of allosteric modulation is a significant area of research in pharmacology and biochemistry nih.govaddextherapeutics.commdpi.com, information specifically linking this compound to allosteric modulation mechanisms was not found in the provided search results.

Modulation of Enzymatic Activities by this compound

Enzymes are crucial biological catalysts, and their activities can be modulated by various molecules, including inhibitors and activators. Enzyme modulation is a key mechanism of action for many drugs and natural products.

Enzyme Activation and Regulatory Roles

Enzyme activation occurs when a molecule binds to an enzyme and increases its catalytic activity. This can happen through various mechanisms, including conformational changes induced by activator binding or post-translational modifications like phosphorylation. teachmephysiology.comnih.gov Enzymes also play crucial regulatory roles in metabolic pathways and cellular processes, often subject to complex feedback mechanisms. teachmephysiology.comwikipedia.org While the general concepts of enzyme activation and regulatory roles are important in biochemistry teachmephysiology.comwikipedia.orgnih.govtealhq.comstanford.edui-pharmconsulting.comsanofi.comdaiichisankyo.us, specific information regarding this compound's ability to activate enzymes or its involvement in regulatory pathways was not found in the provided search results. One search result mentioned this compound in a list of compounds related to enzymes and proteins, but without specifying a direct activating or regulatory role. genome.jp

Perturbation of Intracellular Signaling Pathways

Intracellular signaling pathways are complex networks of molecules that transmit signals within a cell, regulating a wide range of cellular processes such as growth, differentiation, metabolism, and apoptosis. Perturbations to these pathways by exogenous compounds like this compound can significantly alter cellular behavior. Intracellular signaling cascades transmit extracellular signals through various mechanisms, including phosphorylation cascades, ultimately influencing cell behavior. slideshare.netnih.gov

Downstream signaling cascades involve a series of molecular events that occur after an initial signal is received by a cell. Protein phosphorylation, the addition of a phosphate (B84403) group to a protein, is a ubiquitous and critical post-translational modification that acts as a molecular switch in many signaling pathways, altering protein conformation and function. wikipedia.orgoregonstate.education Kinases catalyze the addition of phosphate groups, while phosphatases remove them, allowing for dynamic regulation of protein activity. wikipedia.orgnih.gov

Research into this compound's effects on downstream signaling cascades would typically involve analyzing changes in the phosphorylation status of key proteins within various pathways. Techniques such as phosphoproteomics, a sub-branch of proteomics, combined with mass spectrometry, are utilized to identify and quantify dynamic changes in phosphorylated proteins over time, providing insights into how this compound might modulate these cascades. wikipedia.orgbroadinstitute.org For instance, activated receptor tyrosine kinases can autophosphorylate, creating docking sites for adaptor proteins that propagate downstream signals. libretexts.org Similarly, G-protein coupled receptors, upon ligand binding, can activate intracellular signaling pathways through the activation of G proteins and the generation of second messengers. slideshare.netoregonstate.education

While specific detailed research findings on this compound's direct impact on particular downstream signaling cascades and protein phosphorylation events were not extensively detailed in the provided search results, the general principles of how compounds can perturb these pathways are well-established. Studies investigating this compound's mechanism of action would likely employ these techniques to identify affected kinases, phosphatases, and their substrates, thereby mapping the signaling networks influenced by the compound.

Lipid signaling systems involve lipids and their metabolites acting as signaling molecules. The sphingolipid system is a prominent example, where lipids like ceramide and sphingosine-1-phosphate (S1P) play crucial roles in regulating diverse cellular processes, including cell proliferation, differentiation, senescence, and apoptosis. cusabio.comwikipedia.org These molecules can act as intracellular second messengers or bind to G protein-coupled receptors on the cell surface to exert their effects. cusabio.comresearchgate.net

The balance between different sphingolipid metabolites, often referred to as the "sphingolipid rheostat," is critical for maintaining cellular homeostasis, and its imbalance can be linked to various disease states. researchgate.net Ceramide, for instance, is often associated with activating apoptotic pathways, while S1P typically promotes cell survival. cusabio.com

Analysis of Downstream Signaling Cascades and Protein Phosphorylation

Gene Expression and Proteomic Modulations Induced by this compound

Compounds can also exert their effects by altering gene expression and the cellular proteome.

Transcriptomic profiling, often performed using techniques like RNA sequencing (RNA-Seq), provides a global view of gene expression within a cell or tissue. frontiersin.orgnanostring.com By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify genes whose expression levels are significantly altered. frontiersin.orgnih.gov This can provide insights into the cellular pathways and processes affected by the compound. nih.govresearchgate.net

Differential expression analysis of RNA-Seq data can reveal which genes are upregulated or downregulated in response to this compound. frontiersin.org This can help identify potential downstream effects of this compound's interaction with its targets, as changes in gene expression often occur as a consequence of altered signaling pathways. Transcriptomic profiling can also help in understanding the molecular basis of target-mediated effects by revealing changes in the expression of genes involved in specific cellular functions. nih.gov

While a specific comprehensive transcriptomic profile for this compound was not detailed in the provided search results, bulk transcriptomic analysis and targeted gene expression profiling are established methods for investigating the effects of compounds on gene expression. researchgate.net

Proteomic analysis involves the large-scale study of proteins, including their abundance, modifications, and interactions. Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying proteins and their post-translational modifications (PTMs). nih.govbroadinstitute.orgcreative-proteomics.com PTMs, such as phosphorylation, ubiquitination, and acetylation, can significantly impact protein function and are integral to regulating cellular processes. nih.govbiorxiv.org

Integrated proteomic analysis methods can simultaneously analyze protein expression and various PTMs, providing a holistic view of cellular signaling pathways. broadinstitute.org While specific proteomic data for this compound was not extensively found in the provided results, such analyses would be crucial for a comprehensive understanding of how this compound modulates protein networks and their functional states.

Preclinical in Vitro and in Vivo Non Clinical Pharmacological Research on Hispidacin

In Vitro Pharmacological Assays and Models

In vitro pharmacological assays and models are crucial for the initial screening and characterization of the biological activities of a compound. These studies are conducted outside of living organisms, typically using cell cultures, isolated tissues, or biochemical preparations. technologynetworks.com They provide high-quality data on a compound's potency, efficacy, and potential mechanisms of action in a controlled environment. technologynetworks.com

Cell-Based Assays for Biological Activity Screening

Cell-based assays are widely used in drug discovery to evaluate the effects of compounds on living cells, providing insights into cellular responses and pathways. technologynetworks.comlifechemicals.com

The murine macrophage cell line RAW 264.7 is a commonly utilized in vitro model for assessing the anti-inflammatory potential of natural products and other compounds. mdpi.comjapsonline.comjpionline.org These cells can be stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response, leading to the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). mdpi.comjapsonline.comjpionline.orgmdpi.comnih.gov Compounds with anti-inflammatory activity are evaluated for their ability to inhibit the production of these markers in LPS-stimulated RAW 264.7 cells. japsonline.comjpionline.orgmdpi.com While the RAW 264.7 model is well-established for anti-inflammatory screening and has been used to study various compounds mdpi.comjapsonline.comjpionline.orgmdpi.com, specific research detailing the assessment of Hispidacin's anti-inflammatory activity using this particular cell model was not found in the reviewed literature.

In vitro assays are also employed to evaluate the antifungal properties of compounds against various plant pathogens, such as Verticillium dahliae, a soil-borne fungus causing Verticillium wilt in numerous crops. nih.govmdpi.comexplorationpub.com These studies often involve assessing the compound's effect on mycelial growth, conidium germination, and other fungal development stages. nih.govfupress.net For instance, studies have investigated the antifungal activity of natural compounds like organosulfur compounds from Allium cepa or hydroxytyrosol-enriched extracts against V. dahliae using in vitro methods. nih.govfupress.net Green-synthesized silver nanoparticles have also demonstrated significant antifungal activity against V. dahliae in vitro by inhibiting mycelial growth. explorationpub.com While Verticillium dahliae is a relevant target for antifungal research and various compounds have been tested against it nih.govmdpi.comexplorationpub.comfupress.netnih.gov, specific studies evaluating the antifungal properties of this compound against this pathogen were not identified in the search results.

Saponins (B1172615), as a class of natural compounds, have been investigated for their potential to modulate the cell cycle and induce apoptosis, particularly in cancer cells. nih.govresearchgate.netnih.gov These studies assess the ability of saponins to arrest cell cycle progression at specific phases (e.g., G0/G1, S, G2/M) and to trigger programmed cell death through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins like Bax, Bcl-2, and PARP. nih.govresearchgate.netnih.govmdpi.com Research on saponins from sources like Astragalus membranaceus and tea flower has shown promising anti-cancer effects through mechanisms involving apoptosis induction and cell cycle arrest. researchgate.netnih.gov Given that this compound is a saponin (B1150181) found in Astragalus membranaceus googleapis.com, these findings on related saponins suggest a potential area of investigation for this compound. However, specific in vitro studies focusing directly on this compound's effects on cell cycle modulation and apoptosis induction were not found in the reviewed literature.

Nuclear receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), are ligand-activated transcription factors that play significant roles in various cellular processes, including metabolism, differentiation, and inflammation. sigmaaldrich.comnih.govembopress.org Studies involving nuclear receptors assess the ability of a compound to bind to and activate or inhibit the receptor, thereby modulating the expression of target genes. europa.euresearchgate.net PPARγ is considered a potential therapeutic target for metabolic syndrome and inflammatory diseases. embopress.org While nuclear receptors have been investigated for potential binding interactions with saponins mdpi.com, and a specific saponin, DT-13, has been explored for its ligand-dependent activation of PPARγ in a cell-based model mdpi.com, direct studies investigating the binding and activation of nuclear receptors, such as PPARγ, by this compound were not identified in the search results.

Studies on Cell Cycle Modulation and Apoptosis Induction (for related saponins)

Biochemical and Biophysical Methods for Compound-Target Interaction

Biochemical and biophysical methods are essential for characterizing the direct interaction between a compound and its molecular target. lifechemicals.comeuropa.euresearchgate.netevotec.com These methods can provide detailed information about binding affinity, kinetics, and the conformational changes induced by ligand binding. europa.euresearchgate.net Techniques such as ligand binding assays, enzyme activity assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to study compound-target interactions. europa.euresearchgate.netresearchgate.netevotec.com Robust assay development is crucial for ensuring the accuracy and reliability of the data obtained from these methods. evotec.com While these techniques are fundamental in preclinical research for understanding how a compound interacts with its biological targets technologynetworks.comlifechemicals.comeuropa.euresearchgate.netresearchgate.netevotec.comnih.govbioivt.com, specific applications of these biochemical and biophysical methods to study the interaction of this compound with its potential targets were not found in the reviewed literature.

High-Throughput Screening (HTS) Methodologies for Hit Discovery

High-Throughput Screening (HTS) is a widely used drug discovery method that enables the rapid screening of large libraries of chemical compounds against a specific biological target or cellular phenotype. evotec.compbss.orggenome.govpromega.comwikipedia.org. This automated process utilizes miniaturized assays, robotics, and data processing software to quickly identify potential "hits" – compounds that show desired activity evotec.compbss.orgwikipedia.org. HTS is typically performed early in the lead discovery process to identify starting points for drug design and understand the interaction or role of a particular biological pathway evotec.compbss.orgwikipedia.org. Data generated from HTS can guide future compound selection, hit expansion, and early structure-activity relationship (SAR) studies evotec.com. Various quality control measures, such as signal-to-background ratio, signal-to-noise ratio, and Z-factor, are employed to evaluate the quality of HTS data and differentiate specific hits from non-specific binders wikipedia.orgnih.govcambridgemedchemconsulting.com. Hit selection involves analyzing the screening data to identify compounds with a desired level of activity, often using statistical methods like the z-score for screens without replicates or t-statistics for screens with replicates. wikipedia.orgnih.gov.

Specific research findings, detailed data, or data tables regarding the application of HTS methodologies for hit discovery specifically for this compound were not found in the provided search results.

Utilization of Primary Cell Cultures and Recombinant Cell Lines in Assay Development

Cell cultures, including primary cells and recombinant cell lines, are fundamental tools in preclinical research and assay development criver.comeubopen.orgmmv.orgnih.gov. Primary cell cultures are derived directly from living tissues and closely mimic the in vivo physiology of biological systems. criver.comeubopen.orgnih.gov. They are often used for studies requiring cells with characteristics of the original tissue, although they typically have a limited lifespan eubopen.orgnih.gov. Recombinant cell lines, on the other hand, are engineered to overexpress specific proteins or have genetic modifications, allowing for the development of assays targeting particular biological pathways or proteins ibidi.com. These cell lines can proliferate indefinitely, making them beneficial for drug testing and long-term experiments eubopen.org. Cell-based assays are crucial for assessing the efficacy of compounds in a cellular environment, understanding compound behavior in a biological system, and correlating readouts with translatable biomarkers criver.com. They are used to measure various cellular responses, including viability, proliferation, cytokine release, and biochemical function criver.combioivt.comdls.com. Assay development using these cell systems involves optimizing conditions to ensure sensitivity, robustness, and reproducibility for screening campaigns genome.govibidi.comcriver.com.

Specific research findings, detailed data, or data tables on the utilization of primary cell cultures or recombinant cell lines in assay development specifically for this compound were not found in the provided search results.

In Vitro Metabolism Studies Using Subcellular Fractions (e.g., Microsomes, S9 Fractions, Hepatocyte Suspensions)

In vitro metabolism studies are essential for understanding how a compound is metabolized by the liver and predicting its in vivo hepatic clearance evotec.comibidi.comthermofisher.comnih.gov. Subcellular fractions such as liver microsomes, S9 fractions, and hepatocyte suspensions are commonly used in these studies evotec.comthermofisher.comnih.govveedalifesciences.comcancer.govnih.govfrontiersin.org. Liver microsomes, derived from the endoplasmic reticulum, are rich in cytochrome P450 (CYP) and other phase I enzymes, and are widely used to assess metabolic stability and estimate in vivo hepatic clearance evotec.comthermofisher.comnih.govveedalifesciences.com. S9 fractions contain both phase I and phase II metabolic enzymes, offering a more comprehensive metabolic profile than microsomes veedalifesciences.comcancer.gov. Hepatocyte suspensions, representing intact liver cells, are considered the gold standard as they contain the full complement of metabolic enzymes and cellular transporters, providing a more physiologically relevant model for studying in vivo metabolic processes thermofisher.comnih.gov. These in vitro systems allow researchers to identify metabolites, determine metabolic pathways, and estimate intrinsic clearance, which can be scaled to predict in vivo hepatic clearance ibidi.comnih.gov.

Specific research findings, detailed data, or data tables from in vitro metabolism studies using subcellular fractions (microsomes, S9 fractions, hepatocyte suspensions) specifically for this compound were not found in the provided search results.

In Vivo Non-Clinical Pharmacological Models

In vivo non-clinical pharmacological models, typically involving animal models, are critical for evaluating the efficacy of a potential therapeutic agent in a living system and understanding its effects on disease processes mdpi.comangelinipharma.compbss.orgbioivt.comnih.govgoogle.comyoutube.comresearchgate.netresearchgate.net. These models aim to replicate aspects of human diseases to assess the compound's biological activity and potential therapeutic benefit mdpi.compbss.orgbioivt.comnih.govyoutube.comresearchgate.net. The selection of appropriate animal models is crucial and should be based on their relevance to the human disease, considering factors such as pathophysiology, genetic background, and endpoints that can be measured bioivt.comnih.govyoutube.com.

Specific detailed research findings or data tables for this compound across a range of established animal models for general efficacy assessment were not found in the provided search results.

Efficacy Assessment in Established Animal Models

Efficacy assessment in established animal models involves administering the test compound to animals that mimic a particular disease state and measuring the therapeutic effect mdpi.comangelinipharma.compbss.orgbioivt.comnih.govyoutube.comresearchgate.netresearchgate.net. This can involve measuring various parameters such as disease progression, symptom amelioration, or survival rates, depending on the model and the disease being studied researchgate.net. Established models exist for a wide range of diseases, including cancer, infectious diseases, metabolic disorders, and neurological conditions pbss.orgresearchgate.net. These studies provide crucial data on whether a compound has the desired biological activity in a complex living system and help determine the potential therapeutic window. mdpi.comangelinipharma.comresearchgate.net.

Specific detailed research findings or data tables on the efficacy assessment of this compound in a variety of established animal models were not found in the provided search results.

Identification and Validation of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are measurable indicators that reflect the biological response to a drug and its effect on the target nih.govnih.govfrontiersin.org. Identifying and validating PD biomarkers in preclinical studies is important for demonstrating target engagement, confirming the mechanism of action, and providing early indications of potential efficacy nih.govfrontiersin.org. These biomarkers can include biochemical, physiological, or molecular variables measured in biological samples such as blood, tissue biopsies, or other fluids nih.govnih.govfrontiersin.org. Validation of PD biomarkers ensures that they are reliable and reproducible measures of drug effect nih.gov. PD biomarkers play a vital role in understanding how a drug affects the body's biological functions and can help inform decisions in drug development nih.govfrontiersin.org.

Specific research findings, detailed data, or data tables on the identification and validation of pharmacodynamic biomarkers specifically for this compound were not found in the provided search results.

Evaluation in Specific Disease Models (e.g., Hepatoprotection, Antinociception)

Evaluation in specific disease models allows for the assessment of a compound's efficacy in contexts directly relevant to potential therapeutic applications. For example, hepatoprotection studies utilize animal models where liver injury is induced by agents such as carbon tetrachloride (CCl4) or acetaminophen (B1664979) to evaluate the compound's ability to protect the liver from damage wikipedia.orgdls.com. Antinociception studies use models like the acetic acid-induced writhing test, formalin test, or hot plate test to assess a compound's ability to reduce sensitivity to painful stimuli thermofisher.com. These models help to elucidate the potential therapeutic effects of a compound in specific disease areas and can provide insights into its mechanisms of action within those contexts.

While some search results mentioned the use of plant extracts containing compounds like this compound in hepatoprotection or antinociception models wikipedia.orgthermofisher.com, specific detailed research findings or data tables on the evaluation of isolated this compound in these or other specific disease models were not found in the provided search results.

Analysis of Oxidative Stress Markers (e.g., SOD, GSH)

Oxidative stress is a physiological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage. Key enzymatic and non-enzymatic antioxidants play crucial roles in mitigating oxidative stress. Superoxide (B77818) dismutase (SOD) is an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, representing a primary defense against oxidative stress nih.govnih.gov. Glutathione (GSH), a major non-enzymatic antioxidant, plays a vital role in detoxifying free radicals and reactive species, maintaining the cellular redox balance, and participating in various cellular processes pagepressjournals.orgmdpi.comnih.gov. Preclinical studies often assess the levels and activity of SOD and GSH to evaluate the antioxidant potential of a compound nih.govnih.gov. While the specific effects of this compound on these markers require further dedicated research, evaluating its impact on SOD activity and GSH levels in relevant in vitro and in vivo models would be critical to understanding its potential antioxidant properties.

Characterization of Inflammatory Response Modulators

Inflammation is a complex biological response involving various cellular and molecular mediators. Modulating the inflammatory response is a key strategy in treating numerous diseases. Preclinical research characterizes the effects of compounds on various inflammatory response modulators, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) nih.govnih.govmdpi.com. These studies often involve in vitro assays using immune cells and in vivo models of inflammation to assess a compound's ability to suppress inflammatory pathways or promote the production of anti-inflammatory mediators academicjournals.orgnih.govresearchgate.netmedcraveonline.comnih.govresearchgate.netmdpi.combioline.org.br. The precise mechanisms by which this compound might influence these inflammatory mediators require specific investigation to elucidate its potential as an anti-inflammatory agent.

Analytical Research Methodologies for Hispidacin Characterization and Quantification

Advanced Spectroscopic Techniques for Structure Elucidation and Analysis

Spectroscopic methods are fundamental in determining the structural features of Hispidacin, providing insights into the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 1D, 2D experiments like HSQC, HMBC, COSY, ROESY, NOESY)

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, including triterpenoid (B12794562) saponins (B1172615) like this compound. It provides detailed information about the carbon-hydrogen framework and connectivity. core.ac.uknih.govjchps.com The structure of this compound was elucidated using 13C NMR spectroscopy in combination with mass spectrometry and chemical transformations. researchgate.netresearchgate.netnih.gov While specific detailed NMR data for this compound (like full peak assignments or coupling constants) were not extensively available in the search results, the general application of 1D (¹H, ¹³C) and 2D NMR experiments (such as COSY, HSQC, HMBC, TOCSY, NOESY, and ROESY) is standard practice for complex natural products like saponins to establish connectivity and stereochemistry. researchgate.netcore.ac.ukethz.ch These techniques help in assigning signals to specific nuclei and determining through-bond and through-space correlations. core.ac.ukethz.ch

Mass Spectrometry (MS) Applications (e.g., FABMS, LC-ESI-MS, GC-MS, LC-FT-ICR MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structural subunits. khanacademy.orgthermofisher.comyoutube.com Fast-atom bombardment mass spectrometry (FABMS) was used in the initial structural elucidation of this compound. researchgate.netresearchgate.netnih.gov Electrospray Ionization Mass Spectrometry (ESI-MS/MS) has also been employed for the structural elucidation of saponins, providing detailed fragmentation information. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is utilized for the analysis of sapogenins, the aglycone parts of saponins, often after hydrolysis of the glycoside. researchgate.netresearchgate.neticmag.commdpi.comjapsonline.com This allows for the identification and quantification of the lipid-soluble aglycone moiety.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds. nobraintoosmall.co.nzirug.orgspectroscopyonline.comspecac.com While specific IR data for this compound was not detailed in the search results, IR spectroscopy is a common technique used in the characterization of organic compounds. researchgate.netresearchgate.net It can help confirm the presence of characteristic functional groups expected in a triterpenoid saponin (B1150181) structure, such as hydroxyl, carbonyl, and ether groups. nobraintoosmall.co.nzspecac.com

Chromatographic Separation and Isolation Techniques

Chromatographic techniques are crucial for the separation and purification of this compound from complex natural extracts, as well as for its quantitative analysis. waters.comgilson.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is widely used for the separation, purification, and quantification of saponins, including this compound. researchgate.netresearchgate.netcem.comsinobiological.com Reverse-phase HPLC is a common method for purifying crude products like peptides and other organic molecules, and it is applicable to saponins as well. cem.comsinobiological.com HPLC allows for the separation of this compound from other compounds in a mixture based on differences in their interactions with the stationary and mobile phases. sinobiological.com HPLC coupled with detectors like PDA (Photodiode Array) or mass spectrometry (LC-MS) is used for both qualitative and quantitative analysis of saponin composition and purity. researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is primarily used for the analysis of the more volatile components of a sample. In the context of saponins like this compound, GC is typically applied to the analysis of the sapogenins (the aglycone part) after hydrolysis, as the intact glycosides are generally not volatile enough for GC analysis. researchgate.netresearchgate.neticmag.com GC, often coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), is used to characterize and quantify the sapogenins released from saponins. researchgate.neticmag.com This provides valuable information about the lipid part of the this compound molecule. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and cost-effective chromatographic technique for separating components in non-volatile mixtures wikipedia.orgsigmaaldrich.comlibretexts.org. It is performed on a plate coated with a thin layer of adsorbent material (stationary phase) wikipedia.orgsigmaaldrich.com. The sample is applied to the plate, and a solvent or mixture of solvents (mobile phase) moves up the plate by capillary action, separating compounds based on their differing affinities for the stationary and mobile phases wikipedia.orgsigmaaldrich.com.

TLC is valuable for rapid identification, screening, and monitoring reaction progress sigmaaldrich.com. It can also be used to determine purity or purify small amounts of a compound wikipedia.org. Visualizing colorless compounds on a TLC plate often requires UV light or staining wikipedia.org. Achieving well-defined and separated spots may necessitate testing different stationary and mobile phases wikipedia.org.

In the context of saponins, including this compound, TLC has been employed for the identification of major components in saponin mixtures researchgate.netresearchgate.net. For instance, TLC has been used in the analysis of saponins from Medicago species, where sapogenins released after acid hydrolysis were characterized researchgate.net. The technique allows for the rapid, semi-quantitative analysis of various oligosaccharides derived from glycosaminoglycans nih.gov.

For saponins, typical visualization methods after elution might involve spraying with reagents like methanol/acetic anhydride/sulfuric acid followed by heating researchgate.net.

Development and Validation of Quantitative and Qualitative Analytical Methods for this compound

The development and validation of analytical methods are crucial for accurately identifying, quantifying, and characterizing substances like this compound emerypharma.comlabmanager.comshionogi-ph.co.jp. The goal is to ensure that methods used to measure attributes such as identity, purity, potency, and stability are accurate, precise, and reliable emerypharma.com. This process is a foundational element in pharmaceutical and scientific laboratories, ensuring data consistency and compliance with regulatory standards labmanager.com.

Analytical method development involves selecting and optimizing techniques to measure a specific attribute emerypharma.com. This systematic approach evaluates and selects methods that are sensitive, specific, and robust emerypharma.com. Method validation then demonstrates that the developed method is suitable for its intended use and can produce reliable results over time emerypharma.com. Key components of method validation include assessing accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness emerypharma.com.

Qualitative analysis focuses on identifying the presence or absence of a compound and understanding non-numerical data to uncover patterns and insights quirkos.comgetthematic.comintrac.org. Quantitative analysis, conversely, involves the numerical measurement of a substance's amount or concentration nih.govnih.gov.

For complex compounds like this compound, which is a triterpenoid saponin, advanced techniques such as HPLC, LC-MS, HRMS, MS/MS, GC-FID/MS, and NMR are often employed in method development and validation researchgate.netemerypharma.com.

Method Development for Precise Quantification of this compound in Biological Matrices

Precise quantification of compounds in biological matrices is essential for various research purposes. Biological matrices, such as blood, urine, hair, and oral fluid, can be complex and may contain substances that interfere with the analysis of the target compound researchgate.netchromatographyonline.com.

High-performance liquid chromatography coupled to mass spectrometry (HPLC-MS or LC-MS/MS) is a predominant analytical method for quantitative determination of analytes in biological matrices due to its high specificity, sensitivity, and throughput nih.govchromatographyonline.com. However, matrix effects can pose a significant challenge in quantitative LC-MS analysis, potentially affecting accuracy, reproducibility, and sensitivity chromatographyonline.com. Strategies to address matrix effects include standard addition and the use of coeluting internal standards chromatographyonline.com.

Developing quantitative methods for biological matrices typically involves several steps, including defining objectives, selecting appropriate techniques based on the compound's properties, optimizing instrumental conditions, performing preliminary testing, and assessing method suitability labmanager.com. Sample preparation is a critical step when analyzing biological matrices to minimize matrix effects and ensure accurate quantification sigmaaldrich.comchromatographyonline.com. This may involve extraction procedures such as solid-phase extraction (SPE) d-nb.info.

While specific detailed research findings on the precise quantification of this compound in biological matrices were not extensively available in the search results, the general principles and techniques for quantifying complex molecules like saponins in such matrices involve sophisticated chromatographic and mass spectrometric methods, coupled with rigorous method validation to ensure accuracy and reliability despite matrix complexities nih.govnih.govresearchgate.netchromatographyonline.com.

Metabolomic Profiling of this compound and its Biotransformation Products

Metabolomic profiling involves the comprehensive analysis of metabolites within a biological system nih.gov. When applied to a specific compound like this compound, it aims to identify and quantify the compound itself and its biotransformation products, which are formed through metabolic processes in the organism mdpi.comnih.gov.